Cas no 1806949-78-9 (6-(Aminomethyl)-4-(difluoromethyl)-2-iodo-3-methylpyridine)

6-(Aminomethyl)-4-(difluoromethyl)-2-iodo-3-methylpyridine structure
1806949-78-9 structure
商品名:6-(Aminomethyl)-4-(difluoromethyl)-2-iodo-3-methylpyridine
CAS番号:1806949-78-9
MF:C8H9F2IN2
メガワット:298.071740865707
CID:4891368

6-(Aminomethyl)-4-(difluoromethyl)-2-iodo-3-methylpyridine 化学的及び物理的性質

名前と識別子

    • 6-(Aminomethyl)-4-(difluoromethyl)-2-iodo-3-methylpyridine
    • インチ: 1S/C8H9F2IN2/c1-4-6(7(9)10)2-5(3-12)13-8(4)11/h2,7H,3,12H2,1H3
    • InChIKey: OBIJZZDJFKDJDL-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C)C(C(F)F)=CC(CN)=N1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 168
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 38.9

6-(Aminomethyl)-4-(difluoromethyl)-2-iodo-3-methylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029025092-250mg
6-(Aminomethyl)-4-(difluoromethyl)-2-iodo-3-methylpyridine
1806949-78-9 95%
250mg
$1,009.40 2022-03-31
Alichem
A029025092-1g
6-(Aminomethyl)-4-(difluoromethyl)-2-iodo-3-methylpyridine
1806949-78-9 95%
1g
$3,126.60 2022-03-31
Alichem
A029025092-500mg
6-(Aminomethyl)-4-(difluoromethyl)-2-iodo-3-methylpyridine
1806949-78-9 95%
500mg
$1,735.55 2022-03-31

6-(Aminomethyl)-4-(difluoromethyl)-2-iodo-3-methylpyridine 関連文献

6-(Aminomethyl)-4-(difluoromethyl)-2-iodo-3-methylpyridineに関する追加情報

Recent Advances in the Study of 6-(Aminomethyl)-4-(difluoromethyl)-2-iodo-3-methylpyridine (CAS: 1806949-78-9)

The compound 6-(Aminomethyl)-4-(difluoromethyl)-2-iodo-3-methylpyridine (CAS: 1806949-78-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by its aminomethyl and difluoromethyl substituents, has been explored as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have highlighted its utility in the development of kinase inhibitors and other targeted therapies, particularly in oncology and inflammatory diseases.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 6-(Aminomethyl)-4-(difluoromethyl)-2-iodo-3-methylpyridine as a building block for the synthesis of selective kinase inhibitors. The researchers utilized this compound to develop a series of pyridine-based derivatives, which exhibited potent inhibitory activity against specific tyrosine kinases implicated in cancer progression. The study reported a notable improvement in binding affinity and selectivity compared to earlier analogs, underscoring the importance of the difluoromethyl and iodo substituents in modulating molecular interactions.

In addition to its applications in kinase inhibition, recent research has explored the compound's potential in radiopharmaceuticals. A study in Nuclear Medicine and Biology (2024) demonstrated the use of 6-(Aminomethyl)-4-(difluoromethyl)-2-iodo-3-methylpyridine as a precursor for radioiodination, enabling the development of novel imaging agents for positron emission tomography (PET). The compound's stability and reactivity under radiolabeling conditions were highlighted as key advantages, paving the way for its use in diagnostic applications.

Further investigations into the compound's pharmacokinetic properties have also been conducted. A 2024 preclinical study evaluated the metabolic stability and bioavailability of 6-(Aminomethyl)-4-(difluoromethyl)-2-iodo-3-methylpyridine-derived compounds, revealing favorable profiles in rodent models. These findings suggest that derivatives of this compound may offer improved drug-like properties, addressing some of the challenges associated with earlier generations of pyridine-based therapeutics.

Despite these promising developments, challenges remain in optimizing the synthesis and scalability of 6-(Aminomethyl)-4-(difluoromethyl)-2-iodo-3-methylpyridine. Recent efforts have focused on streamlining its production through catalytic methods, as reported in a 2023 Organic Process Research & Development article. The study introduced a more efficient palladium-catalyzed amination step, significantly reducing reaction times and improving yields.

Looking ahead, researchers anticipate that 6-(Aminomethyl)-4-(difluoromethyl)-2-iodo-3-methylpyridine will continue to play a pivotal role in medicinal chemistry, particularly in the design of next-generation targeted therapies. Its versatility as a synthetic intermediate, combined with its favorable physicochemical properties, positions it as a valuable tool for drug discovery. Ongoing studies are expected to further elucidate its potential applications and optimize its use in clinical development pipelines.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.